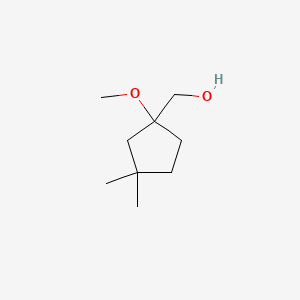

(1-Methoxy-3,3-dimethylcyclopentyl)methanol

Description

(1-Methoxy-3,3-dimethylcyclopentyl)methanol is a substituted cyclopentane derivative featuring a methoxy group at the 1-position and two methyl groups at the 3,3-positions, with a hydroxymethyl (-CH₂OH) substituent. Key characteristics likely include moderate polarity due to the hydroxyl and methoxy groups, steric hindrance from the dimethyl substitution, and conformational rigidity influenced by the cyclopentane ring.

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(1-methoxy-3,3-dimethylcyclopentyl)methanol |

InChI |

InChI=1S/C9H18O2/c1-8(2)4-5-9(6-8,7-10)11-3/h10H,4-7H2,1-3H3 |

InChI Key |

MVUMRGJTKJQRLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(CO)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3,3-dimethylcyclopentyl)methanol typically involves the reaction of 3,3-dimethylcyclopentanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include moderate temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3,3-dimethylcyclopentyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The methoxy group can be reduced to yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of (1-Methoxy-3,3-dimethylcyclopentyl)aldehyde or (1-Methoxy-3,3-dimethylcyclopentyl)carboxylic acid.

Reduction: Formation of (1-Hydroxy-3,3-dimethylcyclopentyl)methanol.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1-Methoxy-3,3-dimethylcyclopentyl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-3,3-dimethylcyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size and Substituent Effects

(a) Cyclohexane Analog: (1-Methoxy-3,3-dimethylcyclohexyl)methanol

- Structure : Cyclohexane ring with 1-methoxy, 3,3-dimethyl, and hydroxymethyl groups.

- Molecular Formula : C₁₀H₂₀O₂; Molecular Weight: 172.26 g/mol .

- Key Differences: Larger ring size (cyclohexane vs. The increased hydrophobicity (logP ~1.5–2.0 estimated) may lower solubility compared to cyclopentane analogs.

(b) Cyclobutane Analog: (1-Hydroxymethyl-3,3-dimethoxycyclobutyl)methanol

- Structure : Cyclobutane ring with dual methoxy groups and hydroxymethyl substituents.

- Molecular Formula : C₈H₁₆O₄; Molecular Weight: 176.2 g/mol .

- Key Differences : Smaller, highly strained cyclobutane ring increases reactivity. The additional methoxy group raises polarity (PSA ~70 Ų estimated) and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity.

Functional Group Variations

(a) Carbaldehyde Derivative: 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde

- Structure : Cyclopentane with 1-methoxy, 3,3-dimethyl, and carbaldehyde (-CHO) groups.

- Molecular Formula : C₉H₁₆O₂; Molecular Weight: 156.2 g/mol .

- Key Differences: Replacement of hydroxymethyl with carbaldehyde increases electrophilicity and reactivity (e.g., participation in nucleophilic additions). The aldehyde group reduces hydrogen-bond donor capacity (1 vs. 2 donors in methanol analogs) and lowers boiling points due to weaker intermolecular forces.

(b) Unsaturated Ring Derivative: [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol

- Structure : Cyclopentene ring (C=C bond at 3,4-position) with methoxymethyl and hydroxymethyl groups.

- Molecular Formula : C₈H₁₄O₂; Molecular Weight: 142.2 g/mol .

- Key Differences : The unsaturated ring introduces planarity and rigidity, enabling conjugation. This could enhance UV absorption and participation in cycloaddition reactions (e.g., Diels-Alder). Reduced steric hindrance compared to dimethyl-substituted analogs may improve reaction kinetics.

Complex Derivatives with Additional Rings

{1-[(1-Methoxy-3,3-dimethylcyclohexyl)methyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol

- Structure : Cyclohexane-pyrrole hybrid with methoxy, dimethyl, and hydroxymethyl groups.

- Molecular Formula: C₁₅H₂₇NO₂; Molecular Weight: 253 Da .

- Key Differences: The fused pyrrole ring introduces aromaticity and nitrogen-based reactivity (e.g., coordination with metals). Higher molecular weight and rotatable bonds (4 vs. LogP = 2.18 indicates moderate lipophilicity.

Research Implications

- Synthetic Applications: Cyclopentane derivatives like (1-Methoxy-3,3-dimethylcyclopentyl)methanol may serve as intermediates in pharmaceuticals or agrochemicals due to balanced lipophilicity and stability. Carbaldehyde analogs are suited for further functionalization via aldehyde chemistry .

- Cyclobutane analogs, despite strain, could act as rigid scaffolds in drug design .

- Material Science : Unsaturated derivatives with conjugated systems may find use in optoelectronic materials .

Biological Activity

(1-Methoxy-3,3-dimethylcyclopentyl)methanol is an organic compound characterized by its unique structural features, including a methoxy group and a cyclopentyl ring with two methyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound suggests that it contains carbon, hydrogen, and oxygen atoms. The presence of the methoxy group enhances its solubility and reactivity, while the cyclopentyl moiety contributes to its steric properties. These structural attributes are crucial for understanding its biological interactions and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Preliminary studies suggest potential antimicrobial properties , making it a candidate for further exploration in drug development.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group; dimethyl substituents on cyclopentane | Potential antimicrobial properties |

| Cyclopentanol | Simple cyclopentane structure | Limited biological activity |

| 2-Methylcyclopentanol | Methyl group on cyclopentane | Mild analgesic effects |

| Isoborneol | Bicyclic structure; aromatic | Antimicrobial and anti-inflammatory |

The biological activity of this compound is hypothesized to be mediated through its interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound's binding affinity to enzymes and receptors involved in metabolic pathways. This interaction profile is essential for modulating biochemical pathways and cellular processes.

Study 1: Antimicrobial Activity

A study conducted by researchers explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

Further investigations involved high-throughput screening methods to assess the compound's activity against specific enzymes. The findings revealed that this compound exhibited competitive inhibition on certain metabolic enzymes, which could have implications for drug design targeting metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.